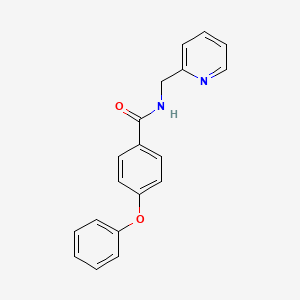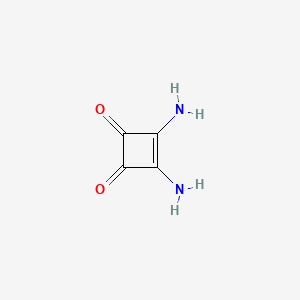
3,4-Diaminocyclobut-3-ène-1,2-dione
Vue d'ensemble
Description
3,4-Diaminocyclobut-3-ene-1,2-dione, also known as 3,4-DACBD, is an organic compound that has been widely studied in recent years due to its potential applications in synthetic chemistry and biochemistry. It is a cyclic diamine with a bicyclic ring system consisting of four carbon atoms and two nitrogen atoms. The compound has a number of unique properties, including a high solubility in water, a low melting point, and a low toxicity. In addition, it is highly reactive and has been used in a variety of synthetic reactions. 3,4-DACBD has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and bioengineering.
Applications De Recherche Scientifique
Antagonistes du récepteur CXCR2
Le 3,4-diaminocyclobut-3-ène-1,2-dione a été utilisé dans le développement d’antagonistes du récepteur CXCR2 . Le récepteur 2 de la chimiokine CXC (CXCR2) joue un rôle clé dans un certain nombre de troubles inflammatoires . Ces antagonistes de récepteurs de chimiokines de petite taille ont démontré la capacité d’inhiber le recrutement des cellules inflammatoires médié par le CXCR2 in vitro .
Traitement des troubles inflammatoires
Le composé a montré une efficacité in vivo dans divers modèles animaux d’inflammation . Cela en fait un candidat potentiel pour le traitement des troubles inflammatoires .
Évaluation clinique
La classe d’antagonistes du récepteur CXCR2 basée sur le this compound, y compris le SCH 527123, est actuellement en cours d’évaluation clinique de phase intermédiaire . Cela montre son potentiel dans les applications cliniques .
Production de diéthoxy-cyclobutènedione
Le this compound est utilisé pour produire de la diéthoxy-cyclobutènedione par chauffage . Cela indique son rôle dans la synthèse chimique .
Intermédiaires pharmaceutiques
Le composé sert d’intermédiaire pharmaceutique , ce qui signifie qu’il est utilisé dans la production de divers produits pharmaceutiques .
Production de colorants squarylium et de squaraïnes photoconductrices
Le this compound est utilisé dans la production de colorants squarylium et de squaraïnes photoconductrices . Ceux-ci sont utilisés dans diverses applications, y compris les dispositifs optiques et les cellules solaires .
Sensibilisateur de contact dans le traitement de l’alopécie et des verrues
Le dibutylester du this compound est utilisé comme sensibilisateur de contact dans le traitement de l’alopécie et des verrues . Cela montre son potentiel dans les traitements dermatologiques .
Mécanisme D'action
Target of Action
The primary target of 3,4-Diaminocyclobut-3-ene-1,2-dione is the CXC chemokine receptor 2 (CXCR2) . This receptor plays a key role in a number of inflammatory disorders .
Mode of Action
3,4-Diaminocyclobut-3-ene-1,2-dione acts as a CXCR2 receptor antagonist . It inhibits CXCR2-mediated recruitment of inflammatory cells . This interaction with its targets results in the suppression of inflammation.
Biochemical Pathways
The compound affects the chemokine signaling pathway . By inhibiting the CXCR2 receptor, it disrupts the normal signaling process that leads to the recruitment of inflammatory cells. This results in a reduction of inflammation.
Pharmacokinetics
This makes them suitable for drug development .
Result of Action
The result of the action of 3,4-Diaminocyclobut-3-ene-1,2-dione is the inhibition of inflammation . By blocking the CXCR2 receptor, it prevents the recruitment of inflammatory cells, thereby reducing inflammation .
Safety and Hazards
3,4-Diaminocyclobut-3-ene-1,2-dione is classified under GHS07 for safety. The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
3,4-Diaminocyclobut-3-ene-1,2-dione has been used in the development of CXCR2 receptor antagonists, which have shown promising results in early human clinical trials for the treatment of inflammatory disorders . This suggests potential future directions in the development of anti-inflammatory agents.
Analyse Biochimique
Biochemical Properties
3,4-Diaminocyclobut-3-ene-1,2-dione plays a significant role in biochemical reactions, particularly as a CXCR2 receptor antagonist. CXCR2 is a chemokine receptor involved in the recruitment of inflammatory cells. The compound interacts with CXCR2, inhibiting its activity and thereby reducing inflammation . This interaction is crucial for the development of anti-inflammatory drugs. Additionally, 3,4-Diaminocyclobut-3-ene-1,2-dione has been shown to interact with various enzymes and proteins, influencing their activity and stability .
Cellular Effects
The effects of 3,4-Diaminocyclobut-3-ene-1,2-dione on cells are profound. It has been observed to inhibit the recruitment of inflammatory cells by blocking the CXCR2 receptor . This inhibition affects cell signaling pathways, particularly those involved in inflammation and immune response. The compound also influences gene expression related to inflammatory processes, thereby modulating cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3,4-Diaminocyclobut-3-ene-1,2-dione exerts its effects by binding to the CXCR2 receptor. This binding prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways that lead to inflammation . The compound also affects enzyme activity, either by inhibiting or activating specific enzymes involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Diaminocyclobut-3-ene-1,2-dione have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that it maintains its inhibitory effects on CXCR2, leading to sustained anti-inflammatory activity
Dosage Effects in Animal Models
The effects of 3,4-Diaminocyclobut-3-ene-1,2-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits CXCR2 without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3,4-Diaminocyclobut-3-ene-1,2-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound also affects metabolic flux, altering the levels of various metabolites involved in inflammatory responses .
Transport and Distribution
Within cells and tissues, 3,4-Diaminocyclobut-3-ene-1,2-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, particularly those involved in inflammatory processes .
Subcellular Localization
The subcellular localization of 3,4-Diaminocyclobut-3-ene-1,2-dione is primarily within the cytoplasm, where it interacts with the CXCR2 receptor . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .
Propriétés
IUPAC Name |
3,4-diaminocyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-1-2(6)4(8)3(1)7/h5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUACDRFRFTWMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381784 | |
| Record name | Squaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-89-0 | |
| Record name | 3,4-Diamino-3-cyclobutene-1,2-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squaramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diaminocyclobut-3-ene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SQUARAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8TZB9ESJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-4-ethyl-5-methyl-2-thiophenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223257.png)
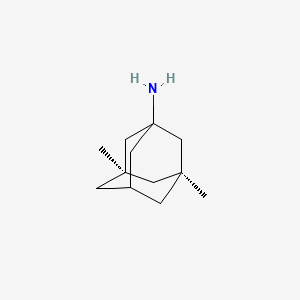
![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)
![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)
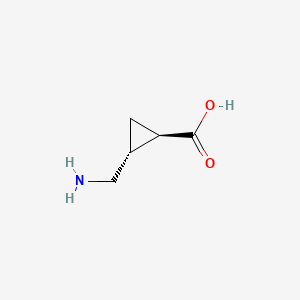
![3-methyl-N-[oxo-[(2,4,6-trimethyl-3-pyridinyl)amino]methyl]benzamide](/img/structure/B1223265.png)
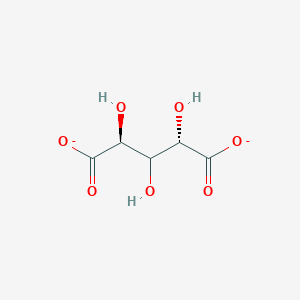
![[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate](/img/structure/B1223269.png)

![5-(4,5-dimethyl-6-oxo-1-cyclohexa-2,4-dienylidene)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1223273.png)
![3-[[[3-[(3-Nitrophenyl)sulfamoyl]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1223276.png)
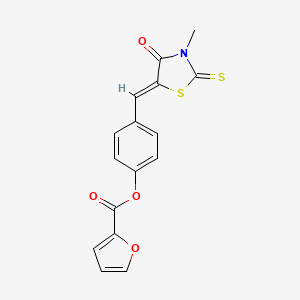
![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B1223279.png)
